molecular formula C13H12N4O2 B2757907 2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 897054-14-7

2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2757907
CAS RN: 897054-14-7
M. Wt: 256.265
InChI Key: XKXIIDFKNGPKQV-UHFFFAOYSA-N
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Description

2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as TPA023 and is a selective agonist of the GABA-A receptor.

Scientific Research Applications

Anticancer Activity

Several studies have explored the potential of 1,2,4-triazole derivatives as anticancer agents. In particular, 2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has been synthesized and evaluated for its cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549. Compounds derived from this scaffold demonstrated promising cytotoxic effects, with some showing activity at concentrations lower than 12 μM against Hela cells . Further research into its mechanism of action and binding modes could reveal insights for targeted cancer therapy.

Antiviral Properties

Heterocyclic compounds containing nitrogen atoms, including 1,2,4-triazole derivatives, have attracted attention due to their antiviral potential. While specific studies on this compound are limited, related triazole-based molecules have exhibited antiviral activity . Investigating its effects against viral infections could be an interesting avenue for future research.

properties

IUPAC Name

2-[3-(1,2,4-triazol-4-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-12-10-4-1-2-5-11(10)13(19)17(12)7-3-6-16-8-14-15-9-16/h1-2,4-5,8-9H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXIIDFKNGPKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

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